molecular formula C7H10ClN3 B14837796 6-(2-Aminoethyl)-4-chloropyridin-2-amine CAS No. 1393552-68-5

6-(2-Aminoethyl)-4-chloropyridin-2-amine

Cat. No.: B14837796
CAS No.: 1393552-68-5
M. Wt: 171.63 g/mol
InChI Key: JTPSEFNNFCQSMA-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-chloropyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group and a chlorine atom attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-chloropyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloropyridine with 2-aminoethylamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions may vary, but it is generally performed at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and safety considerations. The use of automated reactors and advanced process control systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-chloropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are conducted at elevated temperatures to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

6-(2-Aminoethyl)-4-chloropyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions. Its ability to interact with biological targets makes it a promising compound for drug discovery.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-chloropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine: A precursor in the synthesis of 6-(2-Aminoethyl)-4-chloropyridin-2-amine, known for its use in organic synthesis.

    2-Aminoethylamine: Another precursor, commonly used in the synthesis of various amine derivatives.

    Pyridine: The parent compound, widely used in the synthesis of numerous pyridine derivatives.

Uniqueness

This compound is unique due to the presence of both an aminoethyl group and a chlorine atom on the pyridine ring This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form specific interactions with biological targets

Properties

CAS No.

1393552-68-5

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

6-(2-aminoethyl)-4-chloropyridin-2-amine

InChI

InChI=1S/C7H10ClN3/c8-5-3-6(1-2-9)11-7(10)4-5/h3-4H,1-2,9H2,(H2,10,11)

InChI Key

JTPSEFNNFCQSMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)N)Cl

Origin of Product

United States

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